4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one is a complex organic compound that belongs to the class of azabicyclo nonanes. This compound is characterized by its unique bicyclic structure, which includes a sulfonyl group and a diazabicyclo nonane core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors to form the diazabicyclo nonane structure.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the diazabicyclo nonane core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antiprotozoal activity, where the compound targets key enzymes in the metabolic pathways of the parasites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.2.2]nonane: This compound shares the same bicyclic core but lacks the sulfonyl group.
2-Azabicyclo[3.2.2]nonane: Another similar compound with a different substitution pattern.
Uniqueness
The presence of the sulfonyl group in 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one imparts unique chemical and biological properties that are not observed in its analogs. This functional group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
189361-48-6 |
---|---|
Molekularformel |
C10H18N2O3S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
4-propylsulfonyl-1,4-diazabicyclo[3.2.2]nonan-3-one |
InChI |
InChI=1S/C10H18N2O3S/c1-2-7-16(14,15)12-9-3-5-11(6-4-9)8-10(12)13/h9H,2-8H2,1H3 |
InChI-Schlüssel |
NDIGWTUEQDQEKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1C2CCN(CC2)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.